molecular formula C8H7BrF2OS B14023622 (4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane

(4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane

Cat. No.: B14023622
M. Wt: 269.11 g/mol
InChI Key: QAFCVPYSPIJOOG-UHFFFAOYSA-N
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Description

(4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of bromine, fluorine, methoxy, and methylsulfane groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfane group can yield sulfoxides or sulfones.

Scientific Research Applications

(4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2,3-difluoro-6-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as bromine and fluorine can influence the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of bromine, fluorine, and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7BrF2OS

Molecular Weight

269.11 g/mol

IUPAC Name

1-bromo-2,3-difluoro-5-methoxy-4-methylsulfanylbenzene

InChI

InChI=1S/C8H7BrF2OS/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,1-2H3

InChI Key

QAFCVPYSPIJOOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1SC)F)F)Br

Origin of Product

United States

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